(Pentafluoroethyl)trimethylsilane
Description
Electronic Properties of Perfluoroalkyl Groups
The defining electronic feature of perfluoroalkyl groups is the high electronegativity of fluorine atoms. This results in a strong electron-withdrawing inductive effect on the adjacent molecular framework. nih.gov This property significantly influences the acidity of nearby functional groups. For instance, perfluoroalkyl carboxylic acids are much stronger acids than their non-fluorinated counterparts due to this inductive effect. nih.gov The electron-rich nature of the fluorine atoms also contributes to the chemical stability and low reactivity of the perfluoroalkyl chain itself. itrcweb.org
Lipophilicity Modulation by Perfluoroalkyl Substitution
Systematic studies have shown that the impact of fluorination on lipophilicity can be finely tuned by altering the fluorination pattern. nih.gov For example, changing a trifluoromethyl (CF3) group within a perfluoroalkyl chain to a methyl (CH3) group can lead to a significant reduction in lipophilicity. acs.org This ability to modulate lipophilicity is a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic properties of drug candidates. acs.org
Impact on Bioactive Compounds and Functional Materials
The unique properties of perfluoroalkyl groups have made them indispensable in the development of a wide range of bioactive compounds and functional materials. rsc.orgnih.gov
Pharmaceutical Applications
In the pharmaceutical industry, the incorporation of perfluoroalkyl moieties is a common strategy to enhance the metabolic stability, bioavailability, and efficacy of drug candidates. acs.orgmerieuxnutrisciences.com The strong carbon-fluorine bonds are resistant to metabolic degradation, leading to longer-lasting drugs. mostpolicyinitiative.org Fluorination can also alter the conformation of a molecule, allowing for better binding to its biological target. nih.gov
A significant number of organofluorine pharmaceuticals contain trifluoromethyl groups. nih.gov The use of perfluoroalkyl-containing compounds extends to drug delivery systems, where their unique properties of being both hydrophobic and lipophobic can help stabilize nucleic acid drugs and improve their delivery efficiency. rsc.org
Table 1: Examples of Perfluoroalkylated Pharmaceuticals This table is for illustrative purposes and does not represent an exhaustive list.
| Drug Name | Therapeutic Area | Role of Perfluoroalkyl Group |
|---|---|---|
| Fluoxetine | Antidepressant | The trifluoromethyl group enhances lipophilicity and metabolic stability. |
| Celecoxib | Anti-inflammatory | The trifluoromethyl group contributes to selective COX-2 inhibition. |
| Sitagliptin | Antidiabetic | Contains a trifluorophenyl group, which is crucial for its activity. |
| Bicalutamide | Anti-cancer | The trifluoromethyl group is important for binding to the androgen receptor. |
Agrochemical Applications
Similar to pharmaceuticals, the introduction of perfluoroalkyl groups into agrochemicals can enhance their efficacy and stability. nih.gov Higher lipophilicity can improve the uptake of insecticides by insects and make herbicides more resistant to being washed away by rain. nih.gov The stability of the C-F bond contributes to the persistence of the agrochemical's effect. nih.gov However, this same stability raises environmental concerns due to the potential for bioaccumulation. nih.gov
Material Science Applications
The unique surface properties imparted by perfluoroalkyl groups are exploited in a wide range of materials. rsc.orgnih.gov These groups are both hydrophobic (water-repelling) and oleophobic (oil-repelling), making them ideal for creating surfaces that are resistant to stains and soiling. nih.govnih.gov
Fluoropolymers, which are polymers containing perfluoroalkyl units, are used in coatings for textiles, cookware, and medical devices. nih.govrsc.orgitrcweb.org They are also used in applications requiring high chemical and thermal resistance, such as in the chemical and electronics industries. chemquest.comitrcweb.org Perfluoroalkyl-based surfactants are highly effective at lowering the surface tension of water. rsc.orgnih.gov
Table 2: Applications of Perfluoroalkylated Materials
| Application | Material Type | Key Property |
|---|---|---|
| Non-stick cookware | Fluoropolymer coating | Low surface energy, heat resistance |
| Stain-resistant carpets | Textile finish | Hydrophobicity and oleophobicity |
| Firefighting foams | Surfactant | Ability to form a film on flammable liquids |
| Medical device coatings | Fluoropolymer | Biocompatibility, low friction |
| Weather-resistant paints | Additive | UV resistance, water repellency |
Impact on Bioactive Compounds and Functional Materials
Historical Context of Fluoroalkylation Reagents
The development of fluoroalkylation reagents has progressed significantly over the decades. Early methods for introducing perfluoroalkyl groups often involved harsh conditions or reagents that were difficult to handle. The quest for more practical and versatile reagents has led to the development of various classes of compounds, including electrophilic, radical, and nucleophilic sources of perfluoroalkyl groups. chemrxiv.orgbeilstein-journals.orgconicet.gov.ar
A landmark development in nucleophilic fluoroalkylation was the introduction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) by Ingo Ruppert in 1984. wikipedia.orgacs.org Further developed and popularized by G. K. Surya Prakash, this compound, now widely known as the Ruppert-Prakash reagent, became a cornerstone for trifluoromethylation reactions. wordpress.comwikipedia.orgsigmaaldrich.com It provided a stable, liquid source for the trifluoromethyl group, which, upon activation with a catalytic amount of a fluoride (B91410) source or a base, could efficiently trifluoromethylate aldehydes, ketones, and other electrophiles. wikipedia.orgoakwoodchemical.comnih.gov The success and broad utility of the Ruppert-Prakash reagent paved the way for the development of analogous silicon-based reagents for introducing longer perfluoroalkyl chains. sigmaaldrich.comchemrxiv.org
Emergence of (Pentafluoroethyl)trimethylsilane as a Key Perfluoroethylating Reagent
Following the paradigm set by the Ruppert-Prakash reagent, this compound, with the chemical formula (CH₃)₃SiCF₂CF₃, was developed as a key reagent for nucleophilic pentafluoroethylation. sigmaaldrich.com It operates through a similar mechanism, where a suitable activator, typically a base, initiates the transfer of the pentafluoroethyl group to an electrophile. sigmaaldrich.comchemrxiv.org This reagent provides a direct and efficient method for constructing molecules containing the valuable C₂F₅ moiety. nih.gov Its application has been demonstrated in the synthesis of various organic compounds, including pentafluoroethyl-substituted heterocycles like quinolines and isoquinolines. sigmaaldrich.com
Comparison with Other Perfluoroalkylating Reagents
This compound is part of a broad toolkit of reagents used for perfluoroalkylation. Its properties and reactivity can be compared with its more famous trifluoromethyl analog, as well as with other classes of reagents. Silicon-based reagents like this compound are valued for their relative stability and ease of activation for nucleophilic transfer. sigmaaldrich.com Other methods involve electrophilic reagents, such as hypervalent iodine compounds, or radical approaches using perfluoroalkyl iodides in combination with electron donor-acceptor complexes. sigmaaldrich.combeilstein-journals.orgconicet.gov.ar While the trifluoromethyl analog, the Ruppert-Prakash reagent, can also be used to generate difluorocarbene under specific conditions, this compound is primarily used for transferring the entire pentafluoroethyl group. cas.cn
Table 1: Comparison of Selected Perfluoroalkylating Reagents
| Reagent Name | Chemical Formula | Reagent Type | Primary Application | Activation |
| This compound | C₅H₉F₅Si | Nucleophilic | Pentafluoroethylation | Catalytic base/fluoride sigmaaldrich.comchemrxiv.org |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | C₄H₉F₃Si | Nucleophilic | Trifluoromethylation | Catalytic base/fluoride wikipedia.orgsigmaaldrich.com |
| S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto's Reagents) | C₁₃H₈F₃S⁺·X⁻ | Electrophilic | Trifluoromethylation | Direct reaction with nucleophiles beilstein-journals.org |
| [(phen)CuCF₂CF₃] | C₁₄H₈CuF₅N₂ | Metal-mediated | Pentafluoroethylation | Used in cross-coupling reactions nih.gov |
| Perfluoroethyl Iodide | C₂F₅I | Radical Precursor | Perfluoroethylation | Light, base, or metal catalysis conicet.gov.ar |
Advantages in Handling and Availability
This compound is a liquid at room temperature, which simplifies its handling, measurement, and addition to reaction mixtures compared to gaseous fluoroalkanes. sigmaaldrich.com It is commercially available from various chemical suppliers, making it accessible for research and development. sigmaaldrich.comfishersci.fi Like its trifluoromethyl counterpart, it is a moisture-sensitive compound, requiring handling under an inert atmosphere for optimal results. fishersci.fi Its development as a stable, liquid source for the pentafluoroethyl group represents a significant advantage over methods that might require the generation of highly reactive and unstable organometallic intermediates from gaseous precursors. sigmaaldrich.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | trimethyl(1,1,2,2,2-pentafluoroethyl)silane nih.gov |
| CAS Number | 124898-13-1 sigmaaldrich.com |
| Molecular Formula | C₅H₉F₅Si sigmaaldrich.com |
| Molecular Weight | 192.20 g/mol sigmaaldrich.com |
| Form | Liquid sigmaaldrich.com |
| Density | 1.095 g/mL sigmaaldrich.com |
| Refractive Index | n/D 1.325 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(1,1,2,2,2-pentafluoroethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVUVINMAGMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375367 | |
| Record name | (Pentafluoroethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124898-13-1 | |
| Record name | (Pentafluoroethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (PENTAFLUOROETHYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles of Pentafluoroethyl Trimethylsilane in Organic Transformations
Electrophilic Pentafluoroethylation Reactions
While (pentafluoroethyl)trimethylsilane is often used as a nucleophilic source of the pentafluoroethyl group, under specific conditions, it can participate in reactions where the C2F5 group is transferred as an electrophile. These reactions are of significant interest for the synthesis of complex fluorinated molecules.
Electrophilic Perfluoroalkylation of C-Nucleophiles
The electrophilic pentafluoroethylation of carbon nucleophiles using this compound is an emerging area of research. This transformation typically requires the activation of the C-Si bond in the presence of an appropriate catalyst or activating agent to generate a species that can deliver an electrophilic "C2F5+" equivalent. While direct electrophilic transfer from the silane (B1218182) is challenging, metal-mediated processes can achieve this transformation. For instance, the reaction of enolates, such as those derived from β-diketones, with a source of electrophilic pentafluoroethyl species generated in situ from this compound could lead to the formation of α-pentafluoroethylated products. organic-chemistry.org
Electrophilic Perfluoroalkylation with Silyl (B83357) Enol Ethers
Silyl enol ethers are versatile nucleophiles in organic synthesis. nih.govwikipedia.orgnih.govorgsyn.orgyoutube.com Their reaction with an electrophilic pentafluoroethylating agent derived from this compound would provide a direct route to α-pentafluoroethyl ketones. The mechanism would likely involve the attack of the electron-rich double bond of the silyl enol ether on the electrophilic pentafluoroethyl source. The choice of catalyst and reaction conditions is crucial to promote the electrophilic character of the C2F5 group from the silane reagent.
Table 2: Proposed Electrophilic Pentafluoroethylation of a Silyl Enol Ether
| Silyl Enol Ether | Catalyst/Activator | Product |
| 1-Phenyl-1-(trimethylsiloxy)ethene | Lewis Acid | 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one |
Note: This represents a proposed reaction based on the known reactivity of silyl enol ethers. nih.govwikipedia.orgnih.govorgsyn.orgyoutube.com
Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution (SEAr) with this compound to introduce a C2F5 group onto an aromatic ring is a challenging transformation due to the inherent nucleophilic character of the perfluoroalkyl group in the silane. However, strategies involving the in-situ generation of a more electrophilic pentafluoroethylating species are being explored. This can involve the use of strong Lewis acids or transition metal catalysts to facilitate the C-H activation of the aromatic substrate and subsequent coupling with the pentafluoroethyl moiety. tdx.catnih.govnih.gov
Enantioselective α-Pentafluoroethylation of 3-Oxoesters
The enantioselective α-pentafluoroethylation of 3-oxoesters (β-ketoesters) using this compound is a highly desirable but not yet widely reported transformation. Achieving high enantioselectivity would require a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the enolate derived from the 3-oxoester. While catalytic enantioselective α-fluorination and α-hydroxylation of β-dicarbonyl compounds are known, nih.govrsc.org the corresponding pentafluoroethylation using this specific reagent remains an area for future development. The development of a suitable chiral Lewis acid or phase-transfer catalyst capable of activating this compound towards an electrophilic pathway in an asymmetric fashion is a key challenge in this field.
Radical Pentafluoroethylation Reactions
The generation of the pentafluoroethyl radical from this compound and its subsequent reactions are central to its application in modern organofluorine chemistry. These radical processes offer pathways for the functionalization of a wide array of organic molecules.
Atom Transfer Radical Addition (ATRA) is a powerful method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across an unsaturated system, such as an alkene or alkyne. In the context of this compound, its role would be to serve as a precursor to the pentafluoroethyl radical (•C2F5).
While direct, classical ATRA reactions using this compound in combination with perfluoroalkyl halides are not extensively documented, related transformations highlight the mechanistic principles. A key pathway involves the generation of a radical from a halide precursor, which then adds to an alkene. For instance, frustrated radical pairs have been employed to catalyze the ATRA of perfluoroalkyl halides to alkenes, yielding fluoroalkylated products with high regioselectivity dntb.gov.uaresearchgate.net.
A mechanistically related process involves a light-mediated, copper-catalyzed cross-coupling of Ruppert-Prakash reagents, including this compound, with various organobromides. This transformation proceeds through a silyl-radical-mediated halogen atom abstraction pathway. This method enables the perfluoroalkylation of a broad scope of organobromides under mild conditions princeton.edu. The general utility of this approach is demonstrated by the late-stage functionalization of complex drug analogues princeton.edu.
The overarching mechanism for such a reaction would proceed via several key steps:
Radical Initiation: Generation of the pentafluoroethyl radical from this compound, often facilitated by an initiator or a photocatalyst.
Radical Addition: The electrophilic •C2F5 radical adds to the double or triple bond of an unsaturated substrate.
Atom Transfer: The resulting alkyl radical abstracts a halogen atom from the perfluoroalkyl halide to yield the final product and a new perfluoroalkyl radical, which propagates the radical chain.
This process provides an efficient route to complex fluorinated molecules from simple precursors organic-chemistry.orgwustl.edu.
Copper catalysis is a cornerstone of modern synthetic chemistry, and it plays a pivotal role in mediating radical perfluoroalkylation reactions using this compound and its analogues. nih.gov These methods often involve the in situ generation of a pentafluoroethyl-copper species (Cu-C2F5), which can then participate in cross-coupling reactions or serve as a source of the C2F5 radical. researchgate.net
A significant advancement is the copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides using triethyl(pentafluoroethyl)silane (Et3SiCF2CF3) as a direct source of the C2F5 group. rsc.org This method demonstrates the utility of pentafluoroethylsilanes in forming C(sp2)-C2F5 bonds.
Similarly, research has shown that the CuCF2CF3 complex, which can be generated from sources like pentafluoroethane (B1204445) or (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a practical source of the •CF2CF3 radical under aerobic conditions. researchgate.netnih.gov This radical can then be used in various transformations. One notable application is the copper-mediated pentafluoroethylation of aryl iodides using a Cu-C2F5 species derived from TMSCF3 via a tetrafluoroethylene (B6358150) (TFE) intermediate in a two-chamber system. cas.cn This reaction tolerates a wide range of functional groups on the iodoarene substrate.
The scope of copper-mediated pentafluoroethylation extends to other substrates as well. A dual copper-photoredox catalytic system enables the cross-coupling of perfluoroalkyl nucleophiles, derived from reagents like TMSC2F5, with a diverse range of aryl and alkyl bromides. princeton.edu This method proceeds under mild, light-mediated conditions and is applicable to substrates with varying electronic and steric properties. princeton.edu
| Substrate (Ar-I) | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| 1-Iodo-4-nitrobenzene | 1,10-Phenanthroline (B135089) | DMF | 94 |
| 1-Iodo-4-methoxybenzene | 1,10-Phenanthroline | DMF | 85 |
| 1-Iodo-2-methylbenzene | 1,10-Phenanthroline | DMF | 92 |
| 2-Iodothiophene | 1,10-Phenanthroline | DMF | 91 |
| 4-Iodobenzonitrile | 1,10-Phenanthroline | DMF | 95 |
Radical cyclization reactions are a class of organic transformations that form cyclic products through radical intermediates. wikipedia.org These reactions typically involve three main stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org The use of silyl hydrides like tris(trimethylsilyl)silane (B43935) is common in mediating these reactions. organic-chemistry.org
In principle, the pentafluoroethyl radical generated from this compound could initiate such a cyclization cascade. The process would begin with the addition of the •C2F5 radical to an appropriately designed acyclic substrate containing one or more multiple bonds. The resulting radical could then undergo one or more intramolecular cyclization steps before being trapped, leading to complex cyclic structures bearing a pentafluoroethyl group. However, specific examples of radical cyclizations initiated by the •C2F5 radical from this compound are not widely reported in the literature.
Similarly, radical bis(pentafluoroethylation), the addition of two pentafluoroethyl groups across a π-system in a single transformation, is not a well-documented process using this compound as the radical source. While products containing two pentafluoroethyl groups can be synthesized through other means, a dedicated radical bis(pentafluoroethylation) methodology remains an area for further exploration. For example, some syntheses can yield bis(pentafluoroethyl) products, but these often proceed through anionic, not radical, pathways. acs.org
The functionalization of unactivated alkenes, which lack activating groups to facilitate reactions, represents a significant challenge in organic synthesis. Radical pentafluoroethylation offers a powerful solution. Research has demonstrated that a CuCF2CF3 complex, generated from sources like pentafluoroethane, can serve as a convenient and practical source of the •CF2CF3 radical. researchgate.netnih.gov
This system enables the efficient pentafluoroethylation of readily available unactivated alkenes under mild, aerobic conditions at room temperature. The reaction produces novel allylic C2F5-containing compounds with high E-selectivity and demonstrates excellent tolerance for various functional groups. researchgate.netnih.gov
Mechanistic investigations, including radical clock experiments and trapping studies with TEMPO, have provided strong evidence for a radical-mediated pathway. This has opened new avenues for copper-mediated radical perfluoroalkylation reactions. researchgate.netnih.gov
| Alkene Substrate | Product Type | Selectivity (E/Z) | Yield (%) |
|---|---|---|---|
| 1-Octene | Allylic C2F5-alkene | >20:1 | 75 |
| Allylbenzene | Allylic C2F5-alkene | 10:1 | 68 |
| (E)-4-Phenyl-1-butene | Allylic C2F5-alkene | >20:1 | 72 |
| Allyl acetate | Allylic C2F5-alkene | >20:1 | 55 |
| N-Allylphthalimide | Allylic C2F5-alkene | >20:1 | 61 |
Catalytic Applications of Pentafluoroethyl Trimethylsilane in Advanced Organic Synthesis
Metal-Mediated and Catalyzed Fluoroalkylation Reactions
Among the various metals employed, copper has proven to be exceptionally effective in mediating and catalyzing reactions involving (pentafluoroethyl)trimethylsilane. These copper-based systems enable the fluoroalkylation of a diverse range of substrates, showcasing the versatility of this methodology in modern synthetic chemistry.
Copper catalysis provides an economical and efficient pathway for pentafluoroethylation. A key aspect of these reactions is the in situ generation of a reactive copper-pentafluoroethyl species (CuCF2CF3) from this compound or its precursor, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). Research has shown that a CuCF2CF3 species can be controllably generated from the readily available TMSCF3, which proceeds through the formation of a CuCF3 intermediate followed by the selective insertion of a difluoromethylene unit. sioc.ac.cn This reactive intermediate is then utilized in various cross-coupling reactions.
The copper-mediated oxidative cross-coupling of aryl, heteroaryl, and alkenyl boronic acids with a pentafluoroethyl source derived from silanes represents a powerful method for synthesizing pentafluoroethylated compounds. sioc.ac.cnacs.org This transformation is tolerant of a wide array of functional groups and can be applied to complex, highly functionalized molecules. acs.org
The reaction typically proceeds under aerobic conditions, utilizing air as the oxidant. sioc.ac.cn By employing a suitable ligand, such as 1,10-phenanthroline (B135089), a broad scope of (hetero)arylboronates can be smoothly converted to their pentafluoroethylated analogs. sioc.ac.cnnih.gov The electronic properties of substituents on the aromatic rings of the boronic acids have been observed to have a minimal impact on the reaction efficiency, with both electron-donating and electron-withdrawing groups yielding products in moderate to excellent yields. sioc.ac.cn This method has been successfully applied to a variety of nucleophilic substrates, including not only heteroaryl boronates but also alkenylboronates and terminal alkynes. sioc.ac.cn
Table 1: Copper-Mediated Pentafluoroethylation of Aryl Boronic Acids Reaction conditions typically involve a copper salt (e.g., CuCl), a fluoroalkyl source (e.g., TMSCF3), a fluoride (B91410) source (e.g., KF), and a ligand in a suitable solvent mixture, under air.
| Entry | Aryl Boronic Acid Substrate | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Pentafluoroethyl-benzene | 75 |
| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(pentafluoroethyl)benzene | 82 |
| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-(pentafluoroethyl)benzene | 78 |
| 4 | Thiophene-2-boronic acid | 2-(Pentafluoroethyl)thiophene | 65 |
| 5 | Pyridine-3-boronic acid | 3-(Pentafluoroethyl)pyridine | 55 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically yields 1,4-disubstituted 1,2,3-triazoles. However, under specific conditions, the reaction can be "interrupted." This involves trapping the copper-triazolide intermediate with an electrophile before it can be protonated. researchgate.netresearchgate.net This strategy has been adapted to incorporate fluoroalkyl groups, including the pentafluoroethyl group, at the 5-position of the triazole ring. researchgate.net this compound serves as an effective source for the C2F5 group in these multi-component syntheses. rsc.org
Copper-Catalyzed Reactions
Copper(I)-Catalyzed Interrupted Click Reactions
Synthesis of 5-Fluoroalkyl-1,2,3-Triazoles
A three-component interrupted click reaction provides a one-step synthesis of novel 5-pentafluoroethyl-1,2,3-triazoles from readily available terminal alkynes, organic azides, and a fluoroalkyl source like this compound. researchgate.netrsc.org This method demonstrates complete regioselectivity, a broad substrate scope, and good tolerance for various functional groups. researchgate.netnih.gov The reaction is effective for different fluoroalkyl reagents, including trifluoromethyl trimethylsilane (CF3TMS), this compound (C2F5TMS), and heptafluoropropyltrimethylsilane (C3F7TMS). rsc.org The process accommodates alkyl azides, alkynes with diverse functionalities, and even aryl azides, which have proven ineffective in other reported methods. rsc.org
Use of Air as Oxidant
Table 2: Synthesis of 5-Pentafluoroethyl-1,2,3-Triazoles via Interrupted Click Reaction
| Entry | Alkyne | Azide | Product | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-5-pentafluoroethyl-4-phenyl-1H-1,2,3-triazole | 85 |
| 2 | 1-Octyne | Benzyl azide | 1-Benzyl-4-hexyl-5-pentafluoroethyl-1H-1,2,3-triazole | 78 |
| 3 | Phenylacetylene | Phenyl azide | 5-Pentafluoroethyl-1,4-diphenyl-1H-1,2,3-triazole | 62 |
| 4 | Ethyl propiolate | Benzyl azide | Ethyl 1-benzyl-5-(pentafluoroethyl)-1H-1,2,3-triazole-4-carboxylate | 75 |
Note: Yields are representative and may vary based on specific reaction conditions, substrates, and ligands used.
While aryl iodides are common substrates in copper-catalyzed fluoroalkylation, the use of more abundant and less expensive aryl bromides and chlorides is often challenging. nih.gov This difficulty stems from the slow oxidative addition of the aryl halide to the Cu(I)-RF intermediate. nih.gov However, recent advancements have shown that directing groups on the aryl bromide substrate can significantly enhance reactivity, enabling the coupling reaction to proceed. nih.gov Groups such as pyridine (B92270), pyrazole, and oxazoline can accelerate the oxidative addition at the copper center, facilitating the fluoroalkylation of previously inert aryl bromides. nih.gov
This strategy has been successfully applied in catalytic systems for the fluoroalkylation of a range of aryl bromides, with higher yields generally observed for pentafluoroethylation compared to difluoromethylation. nih.gov In addition to aryl halides, copper-catalyzed systems, sometimes in conjunction with photoredox catalysis, have been developed for the trifluoromethylation of alkyl bromides, suggesting potential applicability for pentafluoroethylation as well. princeton.edu The development of general methods for the copper-catalyzed cross-coupling of both aryl and alkylboranes with heteroaryl bromides further underscores the expanding utility of copper in C-C bond formation with challenging substrates. nih.govrsc.org
Silver-Mediated Oxidative Pentafluoroethylation
A significant advancement in the synthesis of pentafluoroethyl ethers involves the silver-mediated oxidative coupling of alcohols and phenols with this compound (TMSCF₂CF₃). This method provides a direct and efficient route to introduce the valuable pentafluoroethoxy (-OC₂F₅) group into organic molecules under mild conditions.
The synthesis of pentafluoroethyl ethers from a wide range of alcohols and phenols has been successfully achieved through a silver triflate (AgOTf)-mediated oxidative pentafluoroethylation. acs.orgfao.orgresearchgate.net This protocol utilizes the nucleophilic this compound as the pentafluoroethyl source. The reaction proceeds efficiently under mild conditions, accommodating a variety of functional groups and leading to the formation of the corresponding pentafluoroethyl ethers in moderate to excellent yields. acs.orgacs.org
The scope of the reaction is broad, encompassing primary, secondary, and benzyl alcohols. acs.org For instance, the reaction of 5-phenylpentan-1-ol with TMSCF₂CF₃ in the presence of AgOTf, Selectfluor, and other additives affords the desired pentafluoroethyl ether. acs.org Similarly, phenols can be converted to their corresponding pentafluoroethyl ethers. acs.org The reaction conditions are generally tolerant of various substituents on the aromatic ring of phenols, although yields can be influenced by the electronic nature and position of these substituents. acs.org
Below is a table summarizing representative examples of this transformation:
| Substrate (Alcohol/Phenol) | Product | Yield (%) |
| 5-Phenylpentan-1-ol | 1-(Pentafluoroethoxy)-5-phenylpentane | 65 |
| Cyclohexylmethanol | (Pentafluoroethoxymethyl)cyclohexane | 72 |
| 1-Adamantanemethanol | 1-((Pentafluoroethoxy)methyl)adamantane | 85 |
| Benzyl alcohol | ((Pentafluoroethoxy)methyl)benzene | 68 |
| Phenol | (Pentafluoroethoxy)benzene | 62 |
| 4-Methoxyphenol | 1-Methoxy-4-(pentafluoroethoxy)benzene | 55 |
This table presents a selection of substrates and their corresponding yields under optimized reaction conditions as reported in the literature.
The key to the success of this oxidative pentafluoroethylation is the use of a suitable oxidant, with Selectfluor (F-TEDA-BF₄) being a prominent example. acs.orgresearchgate.net Selectfluor, a commercially available electrophilic fluorinating agent, functions as a potent oxidant in this reaction system. researchgate.net Its role is to facilitate the oxidative coupling process.
Palladium-Catalyzed Reactions
While palladium catalysis is a cornerstone of modern organic synthesis, its application in the direct cross-coupling of this compound with aryl chlorides remains a developing area.
Buchwald Coupling of Aryl Chlorides with Fluoroalkylsilanes
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, has been extensively studied with various aryl halides, including aryl chlorides. researchgate.netacs.org However, the direct analogue for carbon-carbon bond formation between an aryl chloride and this compound, which would constitute a Buchwald-type fluoroalkylation, is not as well-established.
Research in palladium-catalyzed cross-coupling reactions has demonstrated the successful trifluoromethylation of aryl chlorides using reagents like TESCF₃ (triethyl(trifluoromethyl)silane) in the presence of a suitable palladium catalyst and fluoride source. organic-chemistry.org This transformation proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org By analogy, it is conceivable that a similar approach could be developed for pentafluoroethylation using this compound. However, specific, well-documented examples of a palladium-catalyzed Buchwald-type coupling of aryl chlorides directly with this compound are not prominently reported in the reviewed literature. Challenges in this area may include the relative inertness of the Si-C(sp³) bond in the fluoroalkylsilane and the potential for β-fluoride elimination from the pentafluoroethyl group under certain catalytic conditions. Further research is needed to develop efficient palladium-catalyzed protocols for this specific transformation.
Lewis Acid Catalysis
The activation of organosilanes using Lewis acids is a common strategy in organic synthesis to enhance their reactivity.
The application of Lewis acid catalysis to reactions involving this compound is an area of interest for promoting carbon-carbon bond formation. nih.gov Lewis acids can coordinate to the fluorine atoms of the pentafluoroethyl group or interact with other functional groups in the substrate, thereby activating the molecule towards nucleophilic attack. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is a versatile reagent that can act as both a Lewis acid and a silylating agent, mediating a variety of chemical transformations.
Photoredox Catalysis for Fluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org This methodology has been successfully applied to a variety of fluoroalkylation reactions. acs.org
In the context of arene functionalization, photoredox catalysis offers a promising approach for the introduction of fluoroalkyl groups. The general strategy involves the generation of a fluoroalkyl radical from a suitable precursor upon irradiation with visible light in the presence of a photocatalyst. This radical can then engage in reactions with aromatic compounds. While various sources of fluoroalkyl radicals have been employed in photoredox catalysis, the direct use of this compound in the photoredox-catalyzed fluoroalkylation of arenes is an area of ongoing research.
Some studies have explored the use of TMS-derived reagents in photoredox-catalyzed reactions. For example, (trifluoromethyl)trimethylsilane (TMSCF₃) can serve as a source for the on-site generation of tetrafluoroethylene (B6358150) (TFE), which can then be used in subsequent pentafluoroethylation reactions. researchgate.net This indirect approach highlights the potential of TMS-based reagents in fluoroalkylation chemistry under photoredox conditions. However, direct photoredox-catalyzed C-H pentafluoroethylation of arenes using this compound as the primary fluoroalkyl source requires further exploration to establish its feasibility and scope.
Regioselective and Stereoselective Fluoroalkylation
The precise introduction of a pentafluoroethyl (C2F5) group into a specific position within a molecule is a significant challenge in organic synthesis. Catalytic methods utilizing this compound have emerged as valuable tools for achieving regioselectivity in these transformations. However, to date, the scientific literature has not described catalytic stereoselective applications of this reagent. This section will focus on the established regioselective catalytic applications of this compound.
One notable regioselective process is the base-mediated C2-pentafluoroethylation of heterocyclic N-oxides. nih.govnih.gov This transformation, while not involving a transition metal catalyst, relies on a catalytic cycle initiated by a strong base. The reaction of various heterocyclic N-oxides with this compound in the presence of a base like potassium tert-butoxide proceeds with high regioselectivity, exclusively modifying the C2 position of the heterocycle. nih.gov The reaction is efficient for a range of substrates, including substituted pyridines and quinolines, affording the desired 2-(pentafluoroethyl) derivatives in good to excellent yields. nih.gov
Another significant regioselective application is the copper-catalyzed synthesis of 5-pentafluoroethyl-1,2,3-triazoles. researchgate.netrsc.org This multi-component reaction involves the in-situ generation of a copper acetylide, which then reacts with an organic azide and this compound to form the highly substituted triazole ring. The use of a copper catalyst ensures that the pentafluoroethyl group is installed specifically at the 5-position of the triazole ring. rsc.org This method is compatible with a variety of functional groups on both the alkyne and the azide starting materials. rsc.org
The following table summarizes representative examples of the regioselective pentafluoroethylation of heterocyclic N-oxides.
Table 1: Regioselective C2-Pentafluoroethylation of Heterocyclic N-Oxides nih.gov
| Entry | Heterocyclic N-Oxide | Product | Yield (%) |
|---|---|---|---|
| 1 | Pyridine N-oxide | 2-(Pentafluoroethyl)pyridine | 85 |
| 2 | 4-Methoxypyridine N-oxide | 4-Methoxy-2-(pentafluoroethyl)pyridine | 92 |
| 3 | Quinoline N-oxide | 2-(Pentafluoroethyl)quinoline | 88 |
Late-Stage Functionalization Strategies
Late-stage functionalization, the introduction of a functional group into a complex molecule at a late step in its synthesis, is a critical strategy in drug discovery and development. The pentafluoroethyl group can significantly enhance the pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. nih.gov this compound has proven to be a valuable reagent in catalytic strategies aimed at the late-stage introduction of the C2F5 moiety.
A powerful method for the late-stage functionalization of complex molecules is the copper-catalyzed, light-mediated perfluoroalkylation of organobromides. nih.gov This reaction utilizes this compound as the nucleophilic C2F5 source and can be applied to a wide range of aryl and heteroaryl bromides, including those embedded within the structures of known drugs and bioactive compounds. The mild reaction conditions and broad substrate scope make this method particularly suitable for modifying complex molecular architectures without the need for extensive synthetic redesign. nih.gov
The utility of this approach has been demonstrated through the successful pentafluoroethylation of several drug analogues. nih.gov For example, derivatives of the anti-inflammatory drug indometacin and the antihistamine rupatadine have been efficiently functionalized with a pentafluoroethyl group, showcasing the method's applicability to medicinally relevant scaffolds. nih.gov This strategy provides a direct route to novel fluorinated analogues of established pharmaceuticals, enabling the exploration of structure-activity relationships and the potential for improved therapeutic profiles.
The table below presents examples of the late-stage pentafluoroethylation of drug analogues using a copper-catalyzed, light-mediated protocol.
Table 2: Late-Stage Pentafluoroethylation of Drug Analogues nih.gov
| Entry | Parent Drug Analogue (as Aryl Bromide) | Pentafluoroethylated Product | Yield (%) |
|---|---|---|---|
| 1 | Indometacin derivative | C2F5-Indometacin derivative | 65 |
| 2 | Rupatadine derivative | C2F5-Rupatadine derivative | 58 |
| 3 | Sulfadimethoxine derivative | C2F5-Sulfadimethoxine derivative | 76 |
Mechanistic Investigations of Pentafluoroethyl Trimethylsilane Transformations
Understanding Nucleophilic Pathways
The predominant mechanistic pathway for the activation of (pentafluoroethyl)trimethylsilane involves nucleophilic attack at the silicon center. This process is most commonly initiated by a fluoride (B91410) source, which has a high affinity for silicon. The fluoride ion attacks the trimethylsilyl (B98337) group, leading to the formation of a transient, hypervalent silicon species, a pentacoordinate silicate (B1173343). This intermediate is highly reactive and subsequently liberates the pentafluoroethyl anion (C2F5-), which can then act as a potent nucleophile towards an electrophilic substrate.
The general mechanism for fluoride-initiated pentafluoroethylation can be summarized as follows:
Activation: A nucleophilic fluoride ion attacks the silicon atom of this compound.
Formation of Pentacoordinate Intermediate: A transient pentacoordinate silicate species, [(CH3)3Si(F)(C2F5)]-, is formed.
Generation of the Nucleophile: This intermediate releases the pentafluoroethyl anion (C2F5-).
Nucleophilic Attack: The pentafluoroethyl anion attacks an electrophilic substrate, such as a carbonyl compound or an enone. organic-chemistry.org
Product Formation and Catalyst Regeneration: The resulting alkoxide is subsequently trapped by the generated trimethylsilyl fluoride or a silyl (B83357) species present in the reaction mixture, yielding the silylated product and regenerating a species capable of continuing the catalytic cycle.
This pathway is particularly effective for the pentafluoroethylation of aldehydes and ketones, leading to the formation of the corresponding pentafluoroethyl-substituted alcohols after a desilylation workup.
Elucidation of Electrophilic Pathways
While less common than nucleophilic activation, this compound and related perfluoroalkylsilanes can exhibit electrophilic character at the silicon center. This reactivity is a consequence of the strong electron-withdrawing nature of the pentafluoroethyl group, which increases the Lewis acidity of the silicon atom. This concept is supported by studies on the Lewis amphoteric character of the tris(pentafluoroethyl)silanide anion, [Si(C2F5)3]-, which demonstrates that perfluoroalkylation significantly enhances the Lewis acidity of the silicon center compared to its non-fluorinated counterparts. nih.govnih.gov
In the context of this compound, the silicon atom can be attacked by strong nucleophiles, especially in the presence of a Lewis acid that can coordinate to the fluorine atoms of the pentafluoroethyl group, further enhancing the electrophilicity of the silicon. However, direct reactions where this compound acts as the primary electrophile are not as extensively documented as its nucleophilic counterpart.
Computational studies on related perfluoroalkylsilanides have provided insight into their electronic structure, revealing significantly lowered HOMO and LUMO energy levels. nih.gov This electronic feature implies not only reduced Lewis basicity but also increased Lewis acidity, predisposing these compounds to react as electrophiles under appropriate conditions. nih.gov For instance, the tris(pentafluoroethyl)silanide anion has been shown to react with various nucleophiles, showcasing its ability to function as a Lewis acid. nih.govnih.gov This inherent Lewis acidity can be extrapolated to this compound, suggesting that it can engage in electrophilic pathways, although this remains a less explored area of its reactivity.
Characterization of Radical Mechanisms
Recent research has unveiled the significant role of radical mechanisms in the transformations of this compound, particularly in copper-mediated reactions. These pathways provide a powerful means to construct C-C bonds under mild conditions and offer a complementary approach to the more traditional nucleophilic methods.
Evidence from Trapping Experiments (e.g., TEMPO-CF₂CF₃)
A key piece of evidence supporting the involvement of radical intermediates comes from radical trapping experiments. In these experiments, a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If a radical species is generated during the reaction, it can be "trapped" by TEMPO, forming a stable adduct that can be detected and characterized.
In studies of copper-mediated pentafluoroethylation reactions, the addition of TEMPO has been shown to inhibit the desired transformation. Furthermore, the formation of the TEMPO-CF₂CF₃ adduct has been observed, providing strong evidence for the generation of the pentafluoroethyl radical (•CF₂CF₃) as a key intermediate in the reaction pathway. nih.govnih.gov
Radical Clock Experiments
Radical clock experiments offer further quantitative evidence for the presence of radical intermediates. These experiments employ a substrate that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical. By comparing the rate of this rearrangement (the "clock" reaction) with the rate of the intermolecular reaction of interest, the lifetime of the radical intermediate can be inferred. osti.govresearchgate.net
In the context of pentafluoroethylation, a common radical clock substrate is cyclopropylbenzene. If a pentafluoroethyl radical adds to the cyclopropyl (B3062369) group, the resulting radical can undergo a rapid ring-opening rearrangement. The detection of the ring-opened product provides compelling evidence for a radical mechanism. snnu.edu.cn Studies have shown that in the presence of a suitable radical clock substrate, the expected rearranged product is formed, confirming the intermediacy of the pentafluoroethyl radical. nih.govnih.gov
Role of CuCF₂CF₃ Complex in Radical Generation
The generation of the crucial pentafluoroethyl radical is often facilitated by a copper(I) pentafluoroethyl complex (CuCF₂CF₃). This complex can be generated in situ from this compound and a suitable copper source. Under aerobic conditions or in the presence of an oxidant, the Cu(I) center is oxidized to Cu(II) or Cu(III), which then promotes the homolytic cleavage of the Cu-C₂F₅ bond to release the pentafluoroethyl radical.
The CuCF₂CF₃ complex serves as a convenient and practical source of the •CF₂CF₃ radical. nih.govnih.gov This approach has been successfully applied to the pentafluoroethylation of unactivated alkenes, leading to the formation of allylic pentafluoroethylated compounds with high selectivity. nih.govnih.gov The reaction is believed to proceed through the addition of the pentafluoroethyl radical to the alkene, followed by subsequent steps to yield the final product and regenerate the active copper species.
Role of Activating Agents (e.g., Fluoride Initiators, Lewis Acids)
The specific mechanistic pathway followed in reactions of this compound is highly dependent on the nature of the activating agent employed.
Fluoride Initiators: As discussed in the context of nucleophilic pathways (Section 5.1), fluoride ions are the most common activators for promoting the transfer of the pentafluoroethyl group as a nucleophile. Sources such as alkali metal fluorides (e.g., CsF, KF) or quaternary ammonium (B1175870) fluorides (e.g., TBAF) are effective in initiating the formation of the reactive pentacoordinate silicate intermediate. cas.cnorganic-chemistry.org The choice of fluoride source and solvent can influence the reaction rate and efficiency.
Lewis Acids: Lewis acids can play a dual role in the transformations of this compound. They can activate the substrate towards nucleophilic attack by coordinating to the fluorine atoms of the pentafluoroethyl group, thereby increasing the electrophilicity of the silicon atom. This can facilitate the attack of a nucleophile at silicon.
Alternatively, in the context of electrophilic pathways, a strong Lewis acid can abstract a fluoride ion from the pentafluoroethyl group, potentially generating a cationic silicon species and rendering the molecule more susceptible to nucleophilic attack at carbon. However, this mode of activation is less common. More frequently, Lewis acids are employed to activate the electrophilic partner in the reaction. For instance, in the reaction with a carbonyl compound, a Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the pentafluoroethyl nucleophile generated via fluoride activation.
The interplay between the choice of substrate, activating agent, and reaction conditions allows for the selective engagement of nucleophilic, electrophilic, or radical pathways, highlighting the synthetic versatility of this compound.
Computational and Theoretical Studies on Reaction Pathways
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the potential transformation pathways of pentafluoroethyl-containing compounds, including species related to this compound. These investigations provide valuable insights into reaction energetics, transition states, and the fundamental steps governing their reactivity, such as C-F bond activation and carbene extrusion.
A key area of computational investigation has been the degradation pathway of pentafluoroethyl derivatives. Theoretical studies on the decomposition of pentafluoroethylaluminate anions, [Al(C₂F₅)₄]⁻, have shown that a primary degradation route involves a 1,2-fluorine shift (termed Cα-F activation) leading to the elimination of fluoro(trifluoromethyl)carbene, CF(CF₃). d-nb.info This pathway is initiated by the transfer of a fluorine atom from the α-carbon of the pentafluoroethyl group to the central metal atom. d-nb.info
This type of transformation has also been computationally predicted for related silicon compounds. DFT calculations on the decomposition of pentafluoroethyltrifluorosilane, (C₂F₅)SiF₃, a compound structurally analogous to this compound, have provided specific energetic details for a similar carbene extrusion pathway. d-nb.info These calculations suggest that the release of fluoro(trifluoromethyl)carbene from (C₂F₅)SiF₃ proceeds without a significant energy barrier. d-nb.info
Detailed Research Findings from Computational Studies
The computational investigation into the degradation of (C₂F₅)SiF₃ offers a model for understanding the potential reactivity of this compound. The key findings from these theoretical calculations are summarized in the table below.
Table 1: Calculated Thermodynamic Data for the Decomposition of (C₂F₅)SiF₃
| Reactant | Product(s) | ΔG (kJ mol⁻¹) | Key Finding |
|---|
This interactive table summarizes key data from DFT calculations on a related pentafluoroethyl silane (B1218182) compound.
The data indicates that while the formation of the carbene from pentafluoroethyltrifluorosilane is a thermodynamically uphill process (endergonic), it is predicted to be kinetically accessible due to the absence of a significant activation barrier. d-nb.info This Cα-F activation mechanism, leading to the formation of a fluorocarbene, represents a general and significant reaction pathway for trifluorosilanes of the type (RCF₂CF₂)SiF₃. d-nb.info
While direct computational studies on the complete reaction pathways of this compound itself are not extensively detailed in the literature, these theoretical investigations on closely related aluminate and silane analogues provide a strong foundation for predicting its behavior. The propensity for C-F bond activation and subsequent carbene formation appears to be a characteristic feature of these highly fluorinated organometallic compounds.
Derivatives, Analogues, and Structural Variations of Pentafluoroethyl Trimethylsilane
Other (Perfluoroalkyl)trimethylsilanes (e.g., Trifluoromethyl-, Heptafluoropropyl-)
(Pentafluoroethyl)trimethylsilane belongs to a broader class of (perfluoroalkyl)trimethylsilanes, which are valuable reagents for introducing perfluoroalkyl groups into organic molecules. The properties and reactivity of these silanes are significantly influenced by the length of the perfluoroalkyl chain. Notable members of this family include (Trifluoromethyl)trimethylsilane (B129416) and (Heptafluoropropyl)trimethylsilane.
(Trifluoromethyl)trimethylsilane (TMSCF₃) , widely known as the Ruppert-Prakash reagent, is a cornerstone of trifluoromethylation chemistry. acs.org It is a colorless liquid used to introduce the trifluoromethyl (CF₃) group, a moiety that can dramatically alter the physical, chemical, and biological properties of a molecule. ontosight.ai The introduction of a CF₃ group can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making TMSCF₃ a vital tool in pharmaceutical development. ontosight.aichemicalbook.com It is also employed in the synthesis of agrochemicals and advanced materials. ontosight.ai Synthetically, TMSCF₃ can be prepared by reacting trimethylsilyl (B98337) chloride with trifluoromethylcopper (B1248711) or through methods that avoid ozone-depleting substances, such as the reaction of fluoroform (CHF₃) with trimethylsilyl chloride in the presence of a base. acs.orgontosight.ai In the presence of an initiator, it reacts with carbonyl compounds like aldehydes and ketones to form trifluoromethylated products. wikipedia.org
(Heptafluoropropyl)trimethylsilane (TMSC₃F₇) serves as a reagent for nucleophilic heptafluoropropylation. chemicalbook.com This liquid compound is used to prepare various perfluoroalkyl compounds. scbt.com Like its shorter-chain analogues, it provides a method for incorporating a longer, highly fluorinated chain into organic and inorganic substrates, influencing the properties of the resulting molecules. chemicalbook.com
A comparative overview of these key (perfluoroalkyl)trimethylsilanes is presented below.
| Compound Name | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |
|---|---|---|---|---|
| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | 142.196 wikipedia.org | 54-55 wikipedia.org | Trifluoromethylation reagent acs.org |
| This compound | C₅H₉F₅Si | 192.20 sigmaaldrich.com | Not specified | Pentafluoroethylation reagent sigmaaldrich.comfishersci.fi |
| (Heptafluoropropyl)trimethylsilane | C₆H₉F₇Si | 242.21 sigmaaldrich.com | 88 sigmaaldrich.com | Heptafluoropropylation reagent chemicalbook.comscbt.com |
Pentafluoroethyl-Substituted Compounds of Other Main Group Elements (e.g., Germanium, Tin)
The chemistry of the pentafluoroethyl group extends beyond silicon to other main group elements, notably germanium and tin. researchgate.net The introduction of the strongly electron-withdrawing pentafluoroethyl (C₂F₅) group onto these heavier tetrel elements significantly alters their electronic properties and reactivity. researchgate.net This "perfluoroalkyl effect" reduces the energies of the molecular orbitals and markedly increases the Lewis acidity of the central atom. researchgate.net
A range of mono-, bis-, and tris(pentafluoroethyl)tin derivatives have been synthesized, such as (C₂F₅)₄-ₙSnXₙ where X can be phenyl, methyl, chlorine, or bromine. nih.gov Similarly, tris(pentafluoroethyl)germanium derivatives have been prepared, often requiring the use of a protecting group, like a diethylamino function, to achieve selective synthesis. nih.gov These compounds often show greater thermal stability compared to their trifluoromethyl counterparts, which can be prone to degradation through difluorocarbene elimination. researchgate.net
A direct consequence of attaching pentafluoroethyl groups to germanium or tin is a pronounced increase in the Lewis acidity of the central element. researchgate.net This heightened electrophilicity facilitates the formation of stable hypervalent complexes, where the central atom expands its coordination number beyond four. researchgate.netiitd.ac.inwikipedia.org
For instance, (pentafluoroethyl)tin halides readily react with ligands like 1,10-phenanthroline (B135089) to form stable, octahedrally coordinated complexes. nih.gov In these adducts, the tin atom is hexacoordinate. This stabilization of higher coordination states is a hallmark of the powerful electron-withdrawing nature of the C₂F₅ group. researchgate.net Similarly, the increased Lewis acidity in germanium compounds is evident in the formation of frustrated Lewis pairs (FLPs) and other adducts. nih.gov Studies comparing silicon and germanium FLPs, such as (C₂F₅)₃E-CH₂P(tBu)₂ (E = Si, Ge), have shown that the germanium compound exhibits a more moderate Lewis acidity than its silicon analogue. nih.gov The coordination of ligands to the germanium(II) center has been found to be more pronounced than to the tin(II) center in certain complexes, indicating a generally higher Lewis acidity for germanium in these systems. nih.gov
The strong electron-withdrawing effect of the pentafluoroethyl group is also instrumental in stabilizing the central main group element in a lower oxidation state, specifically as anionic element(II) species. researchgate.net The presence of C₂F₅ substituents helps to delocalize the negative charge, making these otherwise reactive species more stable and accessible. This stabilization opens up avenues for exploring the unique reactivity of these low-valent main group anions in synthesis and catalysis. researchgate.net The ability to fine-tune the electronic environment of the central atom through the number of perfluoroalkyl substituents is a key strategy in this area of chemistry.
(Pentafluoroethyl)trihydroaluminates
Analogues of this compound can also be found in the realm of aluminates. Research has led to the synthesis of lithium tetrakis(pentafluoroethyl)aluminate, Li[Al(C₂F₅)₄]. researchgate.net One synthetic route involves the reaction of tris(pentafluoroethyl)silane, Si(C₂F₅)₃H, with lithium aluminium hydride (Li[AlH₄]). researchgate.net In this reaction, the silane (B1218182) acts as a pentafluoroethyl transfer agent to the aluminum center. The pentafluoroethyl group was specifically chosen for its high stability compared to the trifluoromethyl group, which is more susceptible to degradation. researchgate.net These aluminate compounds serve as potent pentafluoroethylation reagents.
Martin Silicates Bearing Pentafluoroethyl Chains
Martin silicates are a class of pentacoordinate silicon compounds that are typically stable and isolable. d-nb.infonih.gov The first synthesis of a Martin silicate (B1173343) bearing a pentafluoroethyl chain has been reported, expanding the scope of these hypervalent silicon species. d-nb.inforesearchgate.net The synthesis was achieved through the nucleophilic addition of pentafluoroethyllithium to a Martin spirosilane electrophile. d-nb.info
The resulting lithium silicate salt is stable in solution and serves as a precursor to other derivatives. d-nb.info Characterization of the tetraethylammonium (B1195904) salt, [Et₄N][Si(C₂F₅)L₂] (where L represents the bidentate hexafluorocumyl alkoxy ligand), revealed a five-coordinate silicon center. researchgate.net This bench-stable salt has been investigated for its potential as a safe C₂F₅-alkylation reagent, capable of delivering the pentafluoroethyl group through either nucleophilic or radical pathways. d-nb.inforesearchgate.net The generation of a perfluoroalkyl radical from a Martin silicate represents a novel approach in radical chemistry. d-nb.info
Applications of Analogues with Different Silyl (B83357) Groups
Replacing the trimethylsilyl (TMS) group in this compound with other silyl groups can fine-tune the reagent's physical and chemical properties. An important example is (pentafluoroethyl)triethylsilane (TESC₂F₅). sigmaaldrich.com
Emerging Research Directions and Future Perspectives
Development of Novel Reagents for Pentafluoroethylation
While (pentafluoroethyl)trimethylsilane is a valuable tool, the quest for new and improved pentafluoroethylating reagents is a vibrant area of research. The identification of accessible and easy-to-handle reagents has been a significant bottleneck in the development of pentafluoroethylation reactions. rsc.org
Recent advancements have focused on transition-metal-based reagents, which have significantly broadened the scope of these reactions. rsc.org For example, a novel bispentafluoroethylated organocuprate, [Ph4P]⁺[Cu(CF₂CF₃)₂]⁻, has been synthesized and characterized. This complex has demonstrated remarkable versatility in a wide range of pentafluoroethylation reactions, including those involving carboxylic acids, diazonium salts, organic halides, boronic esters, terminal alkynes, and (hetero)arenes. rsc.org This single reagent is capable of constructing C(sp³)–, C(sp²)–, and C(sp)–CF₂CF₃ bonds. rsc.org
Another innovative approach involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as a precursor for pentafluoroethylation. cas.cn This method proceeds through the in situ generation of a "CuC₂F₅" species from the dimerization of a difluorocarbene derived from TMSCF₃. researchgate.net This strategy represents a practical and efficient method for the pentafluoroethylation of aryl iodides using a commercially available and less expensive starting material. cas.cn
Expansion of Substrate Scope in Fluoroalkylation Reactions
A primary goal in synthetic chemistry is to develop reactions that are tolerant of a wide variety of functional groups, allowing for the modification of complex molecules in the later stages of a synthetic sequence. Research into pentafluoroethylation reactions using this compound and related reagents has made significant strides in expanding the range of compatible substrates.
Recent studies have demonstrated the successful pentafluoroethylation of a diverse array of substrate classes:
Aryl Halides: A broad range of aryl iodides, bromides, and even challenging aryl chlorides can be efficiently pentafluoroethylated. rsc.org The reactions often tolerate both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.orgcas.cn
Carboxylic Acids: Decarboxylative pentafluoroethylation allows for the conversion of aliphatic carboxylic acids, particularly those with benzylic CO₂H groups, into their pentafluoroethylated counterparts. rsc.org
Heterocycles: The base-mediated reaction of this compound with heterocyclic N-oxides has proven to be an effective method for introducing the pentafluoroethyl group into these important scaffolds. nih.gov
Complex Molecules: The potential for late-stage functionalization has been demonstrated by the successful pentafluoroethylation of pharmaceutical intermediates, such as an intermediate for the synthesis of the diabetes drug Empagliflozin. cas.cn
The functional group tolerance of these methods is noteworthy, with halogens (fluoro, chloro, bromo, iodo), nitro, methoxy, acetyl, nitrile, and ester moieties all being compatible under various reaction conditions. rsc.orgcas.cn
Catalyst Design for Enhanced Selectivity and Efficiency
The design of highly active and selective catalysts is paramount for improving the efficiency and applicability of pentafluoroethylation reactions. While early methods often relied on stoichiometric reagents, recent efforts have been directed towards catalytic systems.
Key areas of catalyst design include:
Ligand Development: The choice of ligand in copper-catalyzed reactions is crucial. For instance, the use of 1,10-phenanthroline (B135089) (phen) has been shown to be effective in the pentafluoroethylation of arylboronate esters and heteroaryl bromides. rsc.org The addition of ligands like pyridine (B92270) can also improve the selectivity of CuC₂F₅ formation from TMSCF₃. cas.cn
Molecular Imprinting: A novel approach to catalyst design involves surface molecular imprinting. This technique aims to create catalysts with enhanced activity and selectivity by forming specific recognition sites on the catalyst surface. nih.gov While not yet specifically applied to pentafluoroethylation with this compound, this strategy holds promise for future development.
High-Throughput Experimentation and AI: The use of high-throughput experimentation combined with artificial intelligence is emerging as a powerful tool for discovering new catalyst compositions. nih.gov This data-driven approach can accelerate the identification of optimal catalysts for selective oxidation and could be adapted for fluoroalkylation reactions.
Researchers are also exploring ways to improve catalyst performance to meet the demands of more efficient and environmentally friendly processes, particularly for applications like reducing emissions in diesel exhaust. youtube.com
Sustainable and Green Chemistry Approaches to Fluoroalkylation
The principles of green chemistry are increasingly influencing the development of new synthetic methods, including fluoroalkylation reactions. The goal is to design processes that are safer, more energy-efficient, and generate less waste. dovepress.comfrontiersin.org
Several trends are emerging in the pursuit of greener fluoroalkylation methods:
Use of Safer Reagents: There is a move away from hazardous reagents like elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF) towards safer alternatives. dovepress.comwiley-vch.de The development of solid, stable reagents like the aforementioned organocuprate complex contributes to this goal. rsc.org
Atom Economy: Reactions are being designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
Environmentally Benign Solvents: Research is ongoing to replace traditional volatile organic solvents with more environmentally friendly alternatives.
Catalytic Processes: The shift from stoichiometric to catalytic reactions reduces the amount of waste generated.
While many current fluoroalkylation methods may not yet be perfectly "green," they represent a significant improvement over traditional approaches. dovepress.com The development of new protocols that are simple, scalable, and safe, producing minimal environmental impact, is a key focus for the future. eurekalert.org
Advanced Applications in Drug Discovery and Material Science
The unique properties conferred by the pentafluoroethyl group make it a valuable addition to molecules in both drug discovery and material science.
In Drug Discovery: The introduction of a C₂F₅ group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. cas.cn This has led to its incorporation into a number of bioactive molecules. For example, the anticancer drug fulvestrant (B1683766) contains a pentafluoroethyl side chain. cas.cn The development of efficient pentafluoroethylation methods allows for the synthesis of new analogues of existing drugs, such as the antimicrobial chlorquinaldol, for further biological evaluation. nih.gov The ability to perform late-stage functionalization is particularly valuable in medicinal chemistry, as it allows for the rapid generation of a library of compounds for screening. mdpi.com
In Material Science: The incorporation of fluorinated moieties can dramatically influence the properties of materials, leading to applications in areas such as polymers and liquid crystals. Tetrafluoroethylene (B6358150) (TFE), which can be generated from TMSCF₃, is a key monomer for the production of poly(tetrafluoroethylene) (PTFE) and other fluoropolymers. researchgate.netcas.cn The development of advanced materials, such as responsive hydrogels and bioresponsive polymers for drug delivery, often relies on the precise control of chemical properties that fluorination can provide. mdpi.com
The continued development of novel pentafluoroethylation reagents and methods will undoubtedly accelerate the discovery and application of new molecules with enhanced properties in these and other fields.
Q & A
Q. What are the established laboratory synthesis methods for (Pentafluoroethyl)trimethylsilane, and how is its purity verified?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transmetalation reactions. For example, fluorinated silanes are often prepared by reacting chlorotrimethylsilane with pentafluoroethyl lithium or Grignard reagents under anhydrous, inert conditions (argon atmosphere) . Characterization involves and NMR spectroscopy to confirm substitution patterns and purity. Gas chromatography-mass spectrometry (GC-MS) or elemental analysis may also be used to verify molecular integrity. Structural elucidation via X-ray crystallography (using software like SHELX for refinement ) is recommended for definitive confirmation of stereochemistry and bond lengths .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential toxicity, strict safety measures are required:
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and full-body suits to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers under inert gas (argon) to prevent moisture-induced decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose following hazardous waste regulations .
Q. How does this compound react with common nucleophiles or electrophiles in foundational organic transformations?
- Methodological Answer : The compound acts as a fluoroalkylating agent. For instance:
- Nucleophilic Substitution : Reacts with enolates or alkoxides to transfer the pentafluoroethyl group. Kinetic studies suggest reaction rates depend on solvent polarity (e.g., THF vs. DMF) and temperature .
- Electrophilic Pathways : Under Lewis acid catalysis (e.g., BF), it participates in Friedel-Crafts-type reactions with aromatic substrates. Monitor progress via NMR to detect intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in catalytic C–H silylation reactions?
- Methodological Answer : In base-mediated C–H silylation (e.g., using KOBu), the reaction proceeds via a deprotonation-silylation cascade. Computational studies (DFT) reveal that the electron-withdrawing pentafluoroethyl group lowers the LUMO of the silane, enhancing electrophilicity. Transient silyl anions attack electron-deficient C–H bonds, favoring aromatic or α-to-electron-withdrawing-group positions. Isotopic labeling (O quenching) and kinetic isotope effects (KIE) validate this pathway .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual moisture) or experimental conditions (e.g., solvent choice). To address this:
- Reproducibility Checks : Standardize purification (e.g., distillation over CaH) and reaction conditions (e.g., inert atmosphere).
- Systematic Variation : Design a matrix of solvents (ionic liquids vs. hydrocarbons) and temperatures to isolate contributing factors .
- Collaborative Validation : Cross-reference data with independent labs using shared analytical protocols (e.g., identical NMR parameters) .
Q. What role does this compound play in the synthesis of fluorinated bioactive molecules, and how is its efficacy quantified?
- Methodological Answer : The compound is used to introduce CFCF groups into drug candidates, enhancing metabolic stability. For example:
- Stepwise Fluorination : Couple with aryl iodides via Cu-mediated cross-coupling, optimizing catalyst loading (e.g., 10 mol% CuI) and ligand (e.g., phenanthroline) for yield .
- Biological Assays : Quantify efficacy using pharmacokinetic studies (e.g., plasma half-life) and comparative IC values against non-fluorinated analogs .
Q. Which advanced analytical techniques are most effective for probing the structural and electronic properties of this compound?
- Methodological Answer :
- Multinuclear NMR : NMR identifies Si-centered electronic environments, while NMR tracks fluorine coupling patterns (e.g., values) .
- X-ray Photoelectron Spectroscopy (XPS) : Measures binding energies of Si 2p and F 1s orbitals to assess electron-withdrawing effects .
- Cyclic Voltammetry : Determines redox stability, critical for applications in electrochemical fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
